molecular formula C14H15NO B3046622 3-(1H-Indol-3-yl)cyclohexanone CAS No. 126126-40-7

3-(1H-Indol-3-yl)cyclohexanone

Cat. No.: B3046622
CAS No.: 126126-40-7
M. Wt: 213.27 g/mol
InChI Key: CRFSECYTBYQXME-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)cyclohexanone is a compound that features an indole moiety attached to a cyclohexanone ring. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The indole nucleus is a common structural motif in many pharmaceuticals and natural products, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)cyclohexanone can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . Another method includes the use of enantioselective Michael addition followed by reductive ring-expansion reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve substitution on the indole ring.

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(1H-Indol-3-yl)cyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)cyclohexanone involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The compound’s effects are mediated through its ability to modulate signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with similar biological activities.

    Indole-3-acetic acid: A plant hormone with structural similarities.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

3-(1H-Indol-3-yl)cyclohexanone is unique due to its cyclohexanone ring, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This structural feature allows for unique interactions with biological targets and diverse chemical transformations .

Properties

IUPAC Name

3-(1H-indol-3-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-11-5-3-4-10(8-11)13-9-15-14-7-2-1-6-12(13)14/h1-2,6-7,9-10,15H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFSECYTBYQXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478974
Record name Cyclohexanone, 3-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126126-40-7
Record name Cyclohexanone, 3-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-Indol-3-yl)cyclohexanone
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3-(1H-Indol-3-yl)cyclohexanone
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3-(1H-Indol-3-yl)cyclohexanone
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3-(1H-Indol-3-yl)cyclohexanone
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3-(1H-Indol-3-yl)cyclohexanone
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3-(1H-Indol-3-yl)cyclohexanone

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